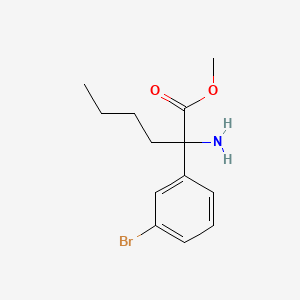![molecular formula C12H23NO B12273824 N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273824.png)
N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine: is a chemical compound with the molecular formula C12H23NO.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with 3-ethoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides, amines, aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxides, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of complex molecules .
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery .
Medicine: The compound has shown potential as an NMDA receptor antagonist, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mecanismo De Acción
The mechanism of action of N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets such as NMDA receptors. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence neurotransmitter release and synaptic plasticity .
Comparación Con Compuestos Similares
- 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
- 2-(4-Fluorophenyl)-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
- N-(2-Morpholinoethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine
- 2-(4-Fluorophenyl)-N-(2-(morpholino-ethyl)bicyclo[2.2.1]heptan-2-amine
- 2-(4-Fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
Comparison: N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine stands out due to its unique ethoxypropyl group, which imparts distinct physicochemical properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective. Its potential as an NMDA receptor antagonist also highlights its uniqueness compared to other bicyclic amines .
Propiedades
Fórmula molecular |
C12H23NO |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23NO/c1-2-14-7-3-6-13-12-9-10-4-5-11(12)8-10/h10-13H,2-9H2,1H3 |
Clave InChI |
QHBITDUNPLLSQP-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


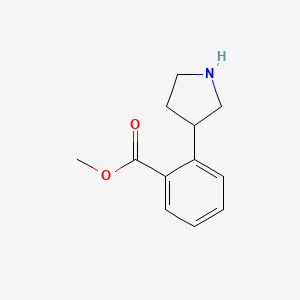


![2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12273772.png)
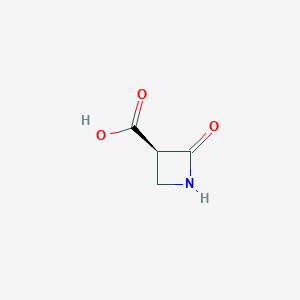
![1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine](/img/structure/B12273778.png)
![6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B12273780.png)
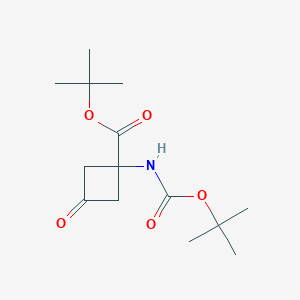
![4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline](/img/structure/B12273785.png)
![N-(3-chloro-2-methylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273791.png)
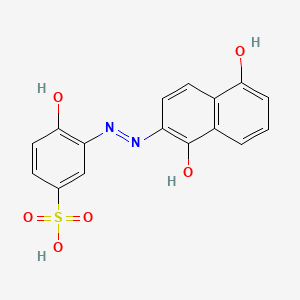
![1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12273805.png)
